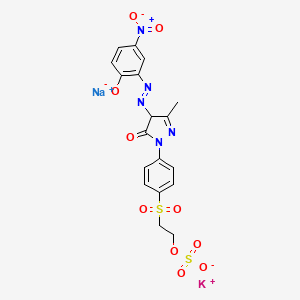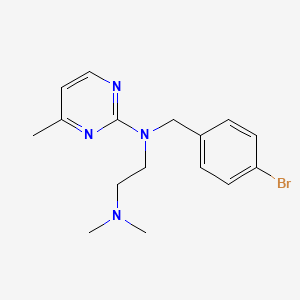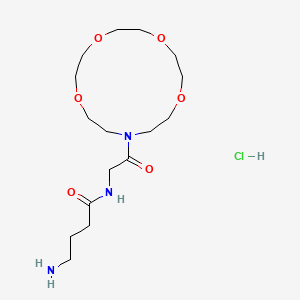
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride is a complex organic compound that features a butanamide backbone with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tetraoxa-azacyclopentadecyl Group: This step may involve complexation reactions with appropriate precursors.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butanamide backbone.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be a building block for more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide Derivatives: Compounds with similar butanamide backbones.
Amino-oxo Compounds: Molecules featuring both amino and oxo groups.
Tetraoxa-azacyclopentadecyl Compounds: Other compounds containing the tetraoxa-azacyclopentadecyl group.
Uniqueness
The uniqueness of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
116989-38-9 |
|---|---|
Formule moléculaire |
C16H32ClN3O6 |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
4-amino-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C16H31N3O6.ClH/c17-3-1-2-15(20)18-14-16(21)19-4-6-22-8-10-24-12-13-25-11-9-23-7-5-19;/h1-14,17H2,(H,18,20);1H |
Clé InChI |
HRUZPCPCCPFMPC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1C(=O)CNC(=O)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


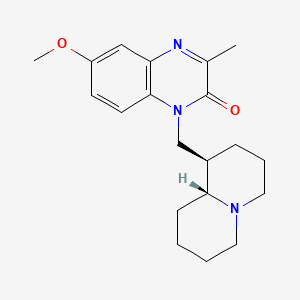


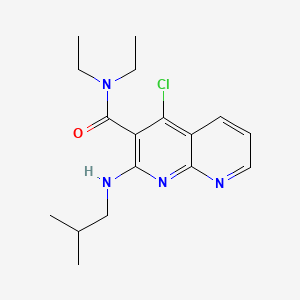

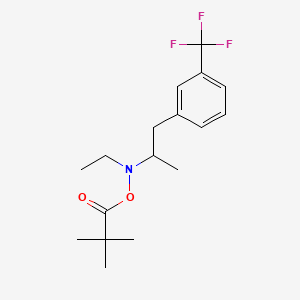

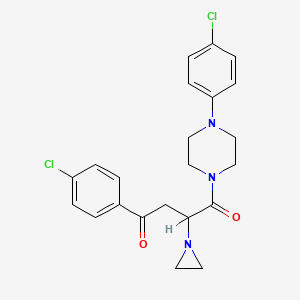
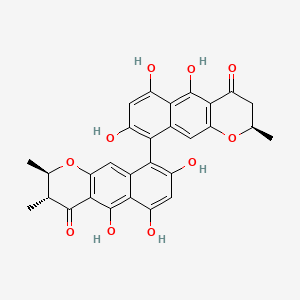
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)


